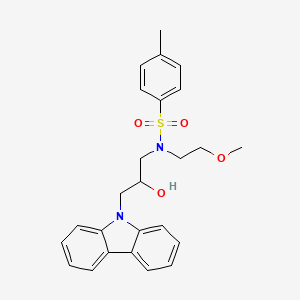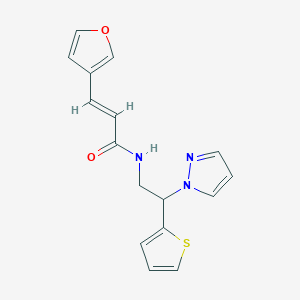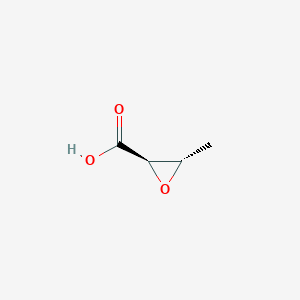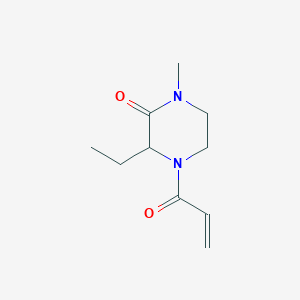![molecular formula C20H18N2O3S2 B2661521 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide CAS No. 941871-69-8](/img/structure/B2661521.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C20H18N2O3S2 and a molecular weight of 398.5. It is a derivative of benzo[b]thiophene-2-carboxamide . This compound has been used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound involves a thiophene ring, a benzenesulfonyl group, and a 3,4-dihydro-2H-quinolin-6-yl group. The exact arrangement of these groups within the molecule would determine its physical and chemical properties, as well as its potential biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Synthesis and Chemical Properties : A study described the synthesis and reactivity of similar thiophene-2-carboxamide derivatives, highlighting methods for obtaining various substituted derivatives through condensation, oxidation, and electrophilic substitution reactions. Such compounds could serve as precursors for further chemical modifications, potentially leading to new materials or drugs (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antitumor Activity
- Cancer Chemoresistance : A significant study focused on thiophene-2-carboxamide derivatives that overcome cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. These compounds, particularly OSI-930, displayed potential as multi-drug resistance-reversal agents, indicating their value in cancer treatment strategies (Mudududdla et al., 2015).
Photophysical Properties
- Optical Properties : Research into 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines revealed moderate to high fluorescence quantum yields for these compounds. This suggests potential applications in materials science, such as in the development of new fluorescent dyes or materials with specific optical properties (Bogza et al., 2018).
Antimicrobial Activity
- Antimicrobial Applications : Another study synthesized quinoline derivatives containing an azole nucleus and evaluated their antimicrobial activity. Some of these compounds showed good to moderate activity against a variety of microorganisms, indicating their potential use in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Electrospray Ionization Mass Spectroscopy
- Mass Spectroscopy Analysis : Research on N-(quinolin-8-yl) benzenesulfonamide derivatives aimed at understanding their fragmentation pathways during electrospray ionization mass spectroscopy. This study is crucial for the analytical characterization of similar compounds, aiding in the development of novel therapeutics by providing a method to analyze and confirm the structures of such derivatives (Chen Bin, 2015).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential biological activity, such as its STING-agonistic activity . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications in various fields.
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-10-11-18-15(14-16)6-4-12-22(18)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDZNOCAYOTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2661448.png)


![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661453.png)

![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)



